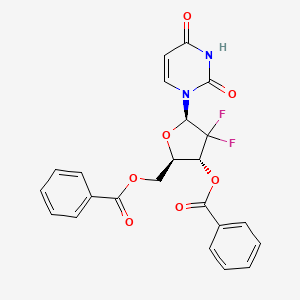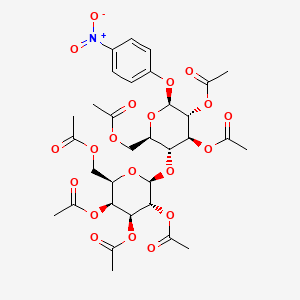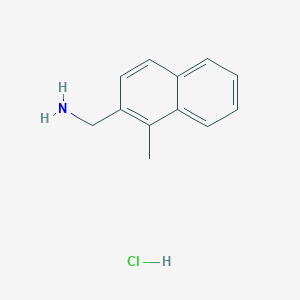
Chlorhydrate de (1-méthylnaphtalèn-2-yl)méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylnaphthalen-2-yl)methanamine hydrochloride is an organic compound with the molecular formula C12H14ClN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is used in various chemical and industrial applications. This compound is known for its role as an intermediate in the synthesis of other complex molecules.
Applications De Recherche Scientifique
(1-Methylnaphthalen-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Similar compounds such as methenamine have been reported to act as urinary tract antiseptics and antibacterial drugs .
Mode of Action
It’s worth noting that related compounds like methenamine are used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Biochemical Pathways
For instance, methenamine is known to have a broad-spectrum of biological activities .
Pharmacokinetics
The compound’s molecular weight is 20770 , which could potentially influence its bioavailability.
Result of Action
Related compounds like methenamine are known to be used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Analyse Biochimique
Biochemical Properties
(1-Methylnaphthalen-2-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent for the determination of isocyanates in air by UV or fluorescence detection . Additionally, it is involved in the preparation of key intermediates required for the synthesis of terbinafine . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby influencing their activity.
Cellular Effects
The effects of (1-Methylnaphthalen-2-yl)methanamine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Furthermore, its interaction with cell signaling pathways can lead to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, (1-Methylnaphthalen-2-yl)methanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been used in the preparation of intermediates for drug synthesis, indicating its role in enzyme inhibition or activation . Additionally, it can influence gene expression by binding to DNA or RNA molecules, thereby altering the transcription or translation processes.
Temporal Effects in Laboratory Settings
The effects of (1-Methylnaphthalen-2-yl)methanamine hydrochloride change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause lasting changes in cellular function.
Dosage Effects in Animal Models
The effects of (1-Methylnaphthalen-2-yl)methanamine hydrochloride vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level triggers a noticeable response . Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
(1-Methylnaphthalen-2-yl)methanamine hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its role in the synthesis of terbinafine indicates its involvement in metabolic pathways related to drug metabolism . These interactions can lead to changes in the overall metabolic profile of the cells or organisms.
Transport and Distribution
The transport and distribution of (1-Methylnaphthalen-2-yl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for predicting its effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of (1-Methylnaphthalen-2-yl)methanamine hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its localization in the nucleus can influence gene expression, while its presence in the cytoplasm can impact metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylnaphthalen-2-yl)methanamine hydrochloride typically involves the reaction of 1-methylnaphthalene with formaldehyde and methylamine. The process can be summarized as follows:
Formylation: 1-Methylnaphthalene reacts with formaldehyde in the presence of an acid catalyst to form (1-Methylnaphthalen-2-yl)methanol.
Amination: The (1-Methylnaphthalen-2-yl)methanol is then treated with methylamine to form (1-Methylnaphthalen-2-yl)methanamine.
Hydrochloride Formation: Finally, the (1-Methylnaphthalen-2-yl)methanamine is reacted with hydrochloric acid to yield (1-Methylnaphthalen-2-yl)methanamine hydrochloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: (1-Methylnaphthalen-2-yl)methanamine hydrochloride can undergo oxidation reactions, typically forming naphthaldehyde derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Naphthaldehyde derivatives.
Reduction: Various secondary and tertiary amines.
Substitution: Substituted naphthalene derivatives.
Comparaison Avec Des Composés Similaires
- N-Methyl-1-naphthalenemethylamine hydrochloride
- 2-(2-Naphthyl)ethylamine hydrochloride
- N-Methyl-1-naphthylmethylamine hydrochloride
Comparison: (1-Methylnaphthalen-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in synthesis and research.
Propriétés
IUPAC Name |
(1-methylnaphthalen-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10;/h2-7H,8,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDNZRFECZEUMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

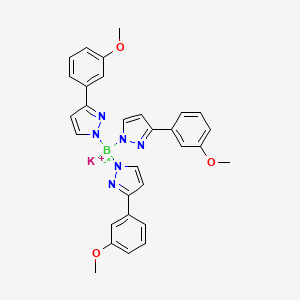
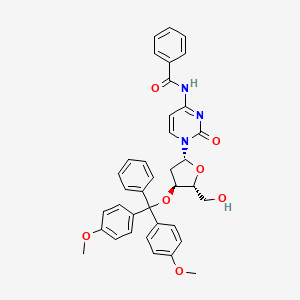
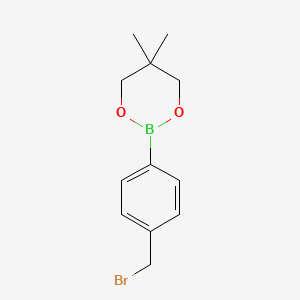
![(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione](/img/structure/B1146172.png)
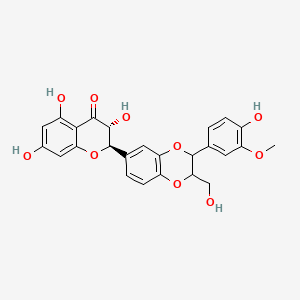
![[R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B1146176.png)
